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Isopropyl 3-cyanopicolinate
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Overview
Description
Isopropyl 3-cyanopicolinate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of picolinic acid, where the carboxyl group is esterified with isopropyl alcohol and the pyridine ring is substituted with a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-cyanopicolinate typically involves the esterification of 3-cyanopicolinic acid with isopropyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-cyanopicolinate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-cyanopicolinic acid.
Reduction: Isopropyl 3-aminopicolinate.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Isopropyl 3-cyanopicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which isopropyl 3-cyanopicolinate exerts its effects depends on its interaction with specific molecular targets. For instance, the cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can be hydrolyzed to release the active picolinic acid derivative, which can then interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 5-cyanopicolinate: Similar structure but with the cyano group at the 5-position.
Methyl 3-cyanopicolinate: Similar structure but with a methyl ester instead of an isopropyl ester.
Ethyl 3-cyanopicolinate: Similar structure but with an ethyl ester instead of an isopropyl ester.
Uniqueness
Isopropyl 3-cyanopicolinate is unique due to the specific positioning of the cyano group and the isopropyl ester, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these structural features are advantageous.
Biological Activity
Isopropyl 3-cyanopicolinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative of picolinic acid, characterized by the presence of a cyano group at the 3-position. Its chemical formula can be represented as C10H10N2O2. The compound's structure contributes to its biological activity, particularly in modulating enzyme functions.
Research indicates that this compound may act through several mechanisms:
- KDM5 Inhibition : It has been identified as a potential inhibitor of KDM5 histone demethylases, which play a crucial role in epigenetic regulation. Inhibition of KDM5 can lead to altered gene expression profiles associated with various diseases, including cancer and neurodegenerative disorders .
- Neuroprotective Effects : The compound has shown promise in preclinical studies for neuroprotection, potentially benefiting conditions like Parkinson's disease due to its ability to modulate LRRK2 kinase activity .
Cancer Research
This compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines through KDM5 inhibition. This mechanism is significant since KDM5 proteins are often overexpressed in cancerous tissues, leading to aberrant gene expression .
Neurodegenerative Disorders
The compound's neuroprotective properties are particularly relevant in the context of neurodegenerative diseases. Research suggests that this compound may help mitigate the effects of oxidative stress and inflammation in neuronal cells, thereby providing a protective effect against conditions such as Alzheimer's and Huntington's diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on KDM5 Inhibition : A study published in Nature Communications highlighted that compounds similar to this compound effectively inhibited KDM5A and KDM5B, leading to reduced tumor growth in xenograft models .
- Neuroprotective Study : In a study examining neuroprotective agents, this compound was shown to reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Therapeutic Potential |
---|---|---|
KDM5 Inhibition | Modulates histone methylation | Cancer treatment |
Neuroprotection | Reduces oxidative stress | Alzheimer's and Parkinson's disease |
Anti-inflammatory | Modulates inflammatory pathways | Neurodegenerative conditions |
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
propan-2-yl 3-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-7(2)14-10(13)9-8(6-11)4-3-5-12-9/h3-5,7H,1-2H3 |
InChI Key |
MKTBXAIHGIDJCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC=N1)C#N |
Origin of Product |
United States |
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